molecular formula C17H20N4O6 B12776031 Araboflavin, D- CAS No. 5978-87-0

Araboflavin, D-

Cat. No.: B12776031
CAS No.: 5978-87-0
M. Wt: 376.4 g/mol
InChI Key: AUNGANRZJHBGPY-BZPMIXESSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of D-Araboflavin typically involves multiple steps starting from simpler organic molecules. One common approach is to start with riboflavin and modify its side chain to introduce the arabinitol moiety . The reaction conditions often involve the use of protecting groups, selective oxidation, and reduction steps to achieve the desired structure.

Industrial Production Methods: : Industrial production of D-Araboflavin may involve biotechnological methods, such as microbial fermentation, where genetically engineered microorganisms are used to produce the compound. This method is often preferred due to its efficiency and sustainability .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : D-Araboflavin is unique due to its specific side chain, which can influence its solubility, stability, and interaction with enzymes. This makes it a valuable compound for studying the structure-function relationship of flavins and their derivatives .

Properties

CAS No.

5978-87-0

Molecular Formula

C17H20N4O6

Molecular Weight

376.4 g/mol

IUPAC Name

7,8-dimethyl-10-[(2R,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione

InChI

InChI=1S/C17H20N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-12,14,22-25H,5-6H2,1-2H3,(H,20,26,27)/t11-,12-,14+/m1/s1

InChI Key

AUNGANRZJHBGPY-BZPMIXESSA-N

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@H]([C@@H]([C@@H](CO)O)O)O

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O

Origin of Product

United States

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